molecular formula C15H14BrNO B5695125 N-(4-bromophenyl)-2,5-dimethylbenzamide

N-(4-bromophenyl)-2,5-dimethylbenzamide

Cat. No. B5695125
M. Wt: 304.18 g/mol
InChI Key: LSVUCCRLBIPTBQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,5-dimethylbenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-2,5-dimethylbenzamide inhibits the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2,5-dimethylbenzamide has also been found to reduce the production of inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor that regulates inflammation. In addition, N-(4-bromophenyl)-2,5-dimethylbenzamide has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2,5-dimethylbenzamide has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and inflammation, making it a useful tool for studying these processes. N-(4-bromophenyl)-2,5-dimethylbenzamide is also relatively stable and easy to handle in the laboratory. However, N-(4-bromophenyl)-2,5-dimethylbenzamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, N-(4-bromophenyl)-2,5-dimethylbenzamide has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for N-(4-bromophenyl)-2,5-dimethylbenzamide research. One area of research is to further investigate the mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide. Understanding the molecular targets of N-(4-bromophenyl)-2,5-dimethylbenzamide can provide insights into its therapeutic properties and help identify new targets for drug development. Another area of research is to evaluate the efficacy of N-(4-bromophenyl)-2,5-dimethylbenzamide in animal models of cancer and inflammation. This can provide important preclinical data for the development of N-(4-bromophenyl)-2,5-dimethylbenzamide as a therapeutic agent. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-2,5-dimethylbenzamide can facilitate its use in research and drug development.

Synthesis Methods

N-(4-bromophenyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the bromination of 2,5-dimethylaniline, followed by the reaction with 4-bromobenzoyl chloride. The final product is obtained through purification and recrystallization steps. The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzamide is a complex process that requires expertise in organic chemistry and advanced laboratory equipment.

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-(4-bromophenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVUCCRLBIPTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2,5-dimethylbenzamide

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